molecular formula C14H11NO5 B8684455 3-(4-Nitrobenzyloxy)benzoic acid

3-(4-Nitrobenzyloxy)benzoic acid

Cat. No.: B8684455
M. Wt: 273.24 g/mol
InChI Key: RSUDRWWALAMNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Nitrobenzyloxy)benzoic acid is a nitro-substituted benzoic acid derivative characterized by a 4-nitrobenzyloxy group at the 3-position of the benzoic acid backbone.

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

3-[(4-nitrophenyl)methoxy]benzoic acid

InChI

InChI=1S/C14H11NO5/c16-14(17)11-2-1-3-13(8-11)20-9-10-4-6-12(7-5-10)15(18)19/h1-8H,9H2,(H,16,17)

InChI Key

RSUDRWWALAMNBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomerism and Substituent Effects

The position and type of substituents significantly alter properties. Key analogues include:

a) 3-(4-Nitrophenoxy)benzoic Acid (CAS 27237-21-4)
  • Structure: 4-Nitrophenoxy group at the 3-position of benzoic acid.
  • Molecular Weight : 259.22 g/mol .
  • Key Differences: The nitro group is part of the phenoxy ring rather than a benzyloxy chain. Exhibits higher acidity compared to benzyloxy derivatives due to stronger resonance withdrawal from the para-nitro group .
b) 4-(3-Nitrophenoxy)benzoic Acid (CAS 99847-17-3)
  • Structure: 3-Nitrophenoxy group at the 4-position of benzoic acid.
  • Molecular Weight : 259.22 g/mol .
  • Altered solubility due to differences in dipole moments .
c) 3-Methoxy-4-nitrobenzoic Acid (CAS 78238-12-7)
  • Structure : Methoxy group at 3-position, nitro at 4-position.
  • Molecular Weight : 197.15 g/mol .
  • Key Differences :
    • Replacement of benzyloxy with methoxy reduces steric bulk, enhancing solubility in polar solvents.
    • Lower molecular weight may improve bioavailability in pharmaceutical contexts .
d) 3-[(4-Nitrobenzoyl)amino]benzoic Acid (CAS 106590-26-5)
  • Structure: 4-Nitrobenzoyl amino group at 3-position.
  • Molecular Weight : 286.24 g/mol .
  • Key Differences :
    • Amide linkage introduces hydrogen-bonding capacity, altering interaction with biological targets.
    • Increased molecular weight and polarity compared to ether-linked derivatives .

Physicochemical Properties

Property 3-(4-Nitrobenzyloxy)benzoic Acid 3-(4-Nitrophenoxy)benzoic Acid 4-(3-Nitrophenoxy)benzoic Acid 3-Methoxy-4-nitrobenzoic Acid
Molecular Weight ~287.23 (calculated) 259.22 259.22 197.15
Acidity (pKa) Moderate (estimated) Lower (stronger acid) Higher (weaker acid) Moderate
Solubility Low in polar solvents Moderate in DMF/THF Similar to isomer High in methanol/water
Key Applications Synthetic intermediate Pharmaceutical intermediate Material science Drug precursor

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